molecular formula C22H26O6S2 B12809645 (6-((((4-Methylphenyl)sulfonyl)oxy)methyl)-3-cyclohexen-1-yl)methyl 4-methylbenzenesulfonate CAS No. 20518-14-3

(6-((((4-Methylphenyl)sulfonyl)oxy)methyl)-3-cyclohexen-1-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B12809645
CAS No.: 20518-14-3
M. Wt: 450.6 g/mol
InChI Key: IJTLQNHNJKDWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (6-((((4-Methylphenyl)sulfonyl)oxy)methyl)-3-cyclohexen-1-yl)methyl 4-methylbenzenesulfonate is a complex organic molecule characterized by the presence of sulfonate and cyclohexene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-((((4-Methylphenyl)sulfonyl)oxy)methyl)-3-cyclohexen-1-yl)methyl 4-methylbenzenesulfonate typically involves multiple steps, starting with the preparation of the cyclohexene derivative. The key steps include:

    Formation of the Cyclohexene Derivative: This involves the reaction of cyclohexene with a suitable sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like pyridine.

    Sulfonation: The intermediate product is then subjected to sulfonation using reagents like sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.

    Final Coupling: The final step involves coupling the sulfonated intermediate with 4-methylbenzenesulfonate under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(6-((((4-Methylphenyl)sulfonyl)oxy)methyl)-3-cyclohexen-1-yl)methyl 4-methylbenzenesulfonate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products with amines or thiols.

Scientific Research Applications

(6-((((4-Methylphenyl)sulfonyl)oxy)methyl)-3-cyclohexen-1-yl)methyl 4-methylbenzenesulfonate: has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonate esters and other derivatives.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6-((((4-Methylphenyl)sulfonyl)oxy)methyl)-3-cyclohexen-1-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with cellular membranes, affecting membrane permeability and function.

Comparison with Similar Compounds

(6-((((4-Methylphenyl)sulfonyl)oxy)methyl)-3-cyclohexen-1-yl)methyl 4-methylbenzenesulfonate: can be compared with other sulfonate esters and cyclohexene derivatives:

    Similar Compounds:

    Uniqueness: The presence of both sulfonate and cyclohexene groups in

This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

20518-14-3

Molecular Formula

C22H26O6S2

Molecular Weight

450.6 g/mol

IUPAC Name

[6-[(4-methylphenyl)sulfonyloxymethyl]cyclohex-3-en-1-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C22H26O6S2/c1-17-7-11-21(12-8-17)29(23,24)27-15-19-5-3-4-6-20(19)16-28-30(25,26)22-13-9-18(2)10-14-22/h3-4,7-14,19-20H,5-6,15-16H2,1-2H3

InChI Key

IJTLQNHNJKDWSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC=CCC2COS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.